3-AMINOPYRIDINE-D6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

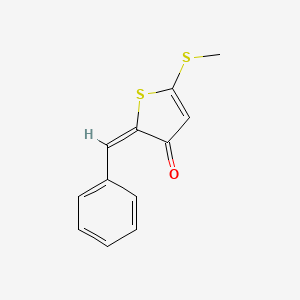

The synthesis of 3-Aminopyridine derivatives involves a variety of chemical reactions. For example, 3-Aminopyridine 1,N6-ethenoadenine dinucleotide phosphate, a fluorescent reagent for NADP-requiring enzymes, was synthesized from 3-aminopyridine adenine dinucleotide phosphate by reacting with chloroacetaldehyde, followed by purification through ion-exchange chromatography and a desalting process (Anderson & Anderson, 1983). Additionally, the synthesis, crystal structure, and solution conformation of 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, a model for the central chelation unit of streptonigrin, highlight the intricate process of creating complex molecules with specific functions (Long et al., 1995).

Molecular Structure Analysis

The molecular structure of 3-Aminopyridine-D6 and its derivatives has been extensively analyzed through various techniques. Single crystal X-ray diffraction (SC-XRD) analysis has provided insights into the molecular structure aspects of these compounds, demonstrating how 3-Aminopyridine acts as a bridged ligand in coordination polymers (Soliman & Elsilk, 2017).

Chemical Reactions and Properties

3-Aminopyridine-D6 is involved in numerous chemical reactions, highlighting its versatility. For instance, its reactivity has been explored in the synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group, showcasing its potential in creating diverse chemical structures with varied substituents (Teague, 2008).

Physical Properties Analysis

The physical properties of 3-Aminopyridine-D6 derivatives have been studied through various techniques. Vibrational spectroscopy, including FTIR and Raman, alongside density functional methods, have been used to analyze the molecular and vibrational spectra of related compounds, providing a comprehensive understanding of their physical characteristics (Kandasamy & Velraj, 2012).

Chemical Properties Analysis

The chemical properties of 3-Aminopyridine-D6 and its derivatives, such as reactivity and complexation capabilities, have been a subject of research. For example, the synthesis, properties, and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine demonstrate the compound's ability to coordinate with metals, hinting at its potential application in creating metal-organic frameworks and complexes for various purposes (Long et al., 1993).

Aplicaciones Científicas De Investigación

Inhibitor in Preclinical Tumor Models

3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) is noted for its potency as a ribonucleotide reductase inhibitor, demonstrating activity in preclinical tumor model systems. The pharmacokinetics of 3-AP, administered via a 96-hour intravenous infusion, were explored in a Phase I trial involving patients with advanced cancer. The study concluded that 3-AP is safe and well-tolerated at specific doses, marking its significance for further Phase II trials in the context of cancer treatment (Wadler et al., 2004).

Self-association and Solvation Modeling

The self-association behaviors of 2-aminopyridine and 3-aminopyridine were studied using nuclear magnetic resonance spectroscopy and ab initio computational methods. The study offered insights into the dimer structures significant in these self-association processes, which can be pivotal for understanding molecular interactions and designing novel compounds in scientific research (Boyd et al., 2004).

Propiedades

Número CAS |

1219805-61-4 |

|---|---|

Nombre del producto |

3-AMINOPYRIDINE-D6 |

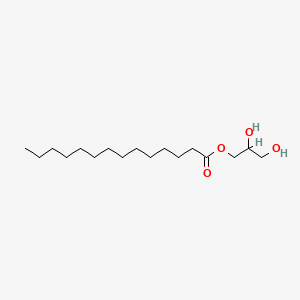

Fórmula molecular |

C5D6N2 |

Peso molecular |

100.15 |

Sinónimos |

3-AMINOPYRIDINE-D6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)